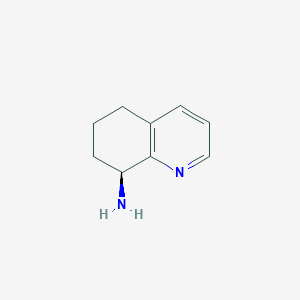

(S)-5,6,7,8-Tetrahydroquinolin-8-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S)-5,6,7,8-tetrahydroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGOUNFVDYUKMM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476144 | |

| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369656-57-5 | |

| Record name | (8S)-5,6,7,8-Tetrahydroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-5,6,7,8-Tetrahydroquinolin-8-amine: A Comprehensive Technical Guide on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5,6,7,8-Tetrahydroquinolin-8-amine is a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. Its rigid, conformationally restricted scaffold has made it a valuable synthon for the development of novel therapeutics and chiral ligands. This technical guide provides an in-depth exploration of the discovery and historical evolution of the synthesis of this compound. It details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathways through clear diagrams.

Discovery and Early Developments

The foundational 8-amino-5,6,7,8-tetrahydroquinoline scaffold emerged in the 1970s. A 1977 patent disclosed the synthesis of various 8-amino-5,6,7,8-tetrahydroquinoline derivatives as crucial intermediates for creating thiocarbamoyl derivatives with potential anti-ulcer properties[1]. These early syntheses typically resulted in racemic mixtures and were primarily focused on exploring the biological activities of the broader class of compounds rather than isolating specific stereoisomers.

The significance of chirality and the specific therapeutic potential of the (S)-enantiomer became more apparent in subsequent decades with advancements in asymmetric synthesis and a deeper understanding of stereochemistry in drug-receptor interactions. The development of methods to access enantiomerically pure forms of this amine has been crucial for its application in modern drug discovery.

Synthetic Strategies and Key Experimental Protocols

The synthesis of enantiomerically pure this compound has evolved from classical resolution of racemic mixtures to more sophisticated asymmetric syntheses. A common and effective approach involves the enzymatic resolution of a racemic intermediate.

Racemic Synthesis of 8-Amino-5,6,7,8-tetrahydroquinoline

The synthesis of the racemic amine often commences from 5,6,7,8-tetrahydroquinolin-8-one, which serves as a key intermediate[2].

Experimental Protocol: Oximation and Reduction of 5,6,7,8-Tetrahydroquinolin-8-one

-

Oximation: 5,6,7,8-Tetrahydroquinolin-8-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours. Upon cooling and addition of water, the 8-oximino-5,6,7,8-tetrahydroquinoline precipitates and can be collected by filtration[1].

-

Reduction: The resulting oxime is then reduced to the corresponding amine. A common method involves the use of a reducing agent like sodium in ethanol or catalytic hydrogenation[1].

Enantioselective Synthesis via Enzymatic Resolution

A highly effective method for obtaining the (S)-enantiomer involves the kinetic resolution of a racemic precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol, using a lipase.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Racemic Alcohol Preparation: The starting 5,6,7,8-tetrahydroquinolin-8-one is reduced using a reducing agent like sodium borohydride to yield racemic 5,6,7,8-tetrahydroquinolin-8-ol.

-

Enzymatic Acetylation: The racemic alcohol is dissolved in an organic solvent (e.g., isopropyl ether), and an acyl donor such as vinyl acetate is added. A lipase (e.g., from Candida antarctica) and molecular sieves are introduced, and the mixture is stirred at a controlled temperature (e.g., 60 °C) for an extended period (e.g., 30 hours)[3]. The lipase selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted alcohol.

-

Separation: After the reaction, the enzyme is filtered off. The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is then separated by column chromatography[3].

-

Conversion to the Amine: The purified (S)-5,6,7,8-tetrahydroquinolin-8-ol is then converted to the corresponding azide and subsequently reduced to the desired this compound.

-

Azidation: The alcohol is treated with methanesulfonyl chloride (MsCl) and a base like 4-(dimethylamino)pyridine (DMAP), followed by reaction with sodium azide (NaN₃)[3].

-

Reduction: The resulting (S)-8-azido-5,6,7,8-tetrahydroquinoline is then reduced to the amine using a method such as catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere[3].

-

Quantitative Data Summary

The efficiency of the enzymatic resolution and subsequent conversion steps is critical for the practical application of this method. The following table summarizes typical yields for the key steps in the synthesis of this compound via enzymatic resolution.

| Step | Product | Yield | Reference |

| Lipase-catalyzed kinetic resolution (alcohol) | (S)-5,6,7,8-Tetrahydroquinolin-8-ol | 88% | [3] |

| Lipase-catalyzed kinetic resolution (acetate) | (R)-8-Acetoxy-5,6,7,8-tetrahydroquinoline | 86% | [3] |

| Azidation of (S)-alcohol | (S)-8-Azido-5,6,7,8-tetrahydroquinoline | 89% | [3] |

| Reduction of (S)-azide | This compound | - | [3] |

Note: The yield for the final reduction step is not explicitly stated in the provided snippet but is generally high for this type of transformation.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes discussed.

Caption: Synthetic pathway to this compound via enzymatic resolution.

The utility of this compound as a synthon is exemplified in the synthesis of complex molecules like the CXCR4 antagonist EMU-116.

Caption: Use of this compound derivative in EMU-116 synthesis.[4][5]

Applications in Drug Discovery and Asymmetric Catalysis

This compound and its derivatives are not only intermediates for complex drug molecules but also serve as chiral ligands in asymmetric catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions, demonstrating their utility in the synthesis of other chiral molecules[3].

The compound has been incorporated into molecules targeting a variety of biological targets, including C5a receptors and CXCR4 chemokine receptors, highlighting its versatility as a pharmacophore.[5][6] The development of derivatives has also led to compounds with antiproliferative activity against various cancer cell lines.[7][8][9]

Conclusion

From its origins as a racemic intermediate for potential anti-ulcer agents, this compound has evolved into a highly valuable, enantiomerically pure building block in modern chemistry. The development of efficient synthetic routes, particularly those employing enzymatic resolution, has made this chiral amine readily accessible for a wide range of applications. Its continued use in the synthesis of novel therapeutics and chiral catalysts underscores its importance in the fields of medicinal chemistry and drug development.

References

- 1. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 2. 5,6,7,8-Tetrahydroquinolin-8-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-5,6,7,8-Tetrahydroquinolin-8-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-5,6,7,8-Tetrahydroquinolin-8-amine, a chiral amine that serves as a critical building block in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct spectroscopic data for the parent amine, this guide presents data for a closely related derivative, a chiral diamine ligand based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone. This information is invaluable for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for a derivative of this compound. This data provides a reference for the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.40 | d, J = 4.6 Hz | 1H | Aromatic CH |

| 7.39 | d, J = 7.6 Hz | 1H | Aromatic CH |

| 7.05 | dd, J = 7.7, 4.7 Hz | 1H | Aromatic CH |

| 3.67 | t, J = 5.2 Hz | 1H | CH-NH₂ |

| 2.50–2.78 | m | 3H | CH₂ |

| 2.53 | s | 3H | CH₃ (of derivative) |

| 2.10–2.18 | m | 1H | CH₂ |

| 1.93–2.01 | m | 1H | CH₂ |

| 1.69–1.81 | m | 2H | CH₂ |

Note: Data is for a 2-methyl substituted derivative of 8-amino-5,6,7,8-tetrahydroquinoline.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 157.23 | Aromatic C |

| 146.86 | Aromatic C |

| 136.89 | Aromatic C |

| 132.46 | Aromatic C |

| 121.86 | Aromatic C |

| 59.56 | C-NH₂ |

| 34.26 | CH₂ |

| 28.85 | CH₂ |

| 27.82 | CH₂ |

| 19.55 | CH₃ (of derivative) |

Note: Data is for a 2-methyl substituted derivative of 8-amino-5,6,7,8-tetrahydroquinoline.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| 3333.9 | N-H stretch |

| 3049.6 | Aromatic C-H stretch |

| 2926.7 | Aliphatic C-H stretch |

| 2855.2 | Aliphatic C-H stretch |

| 1648.1 | C=N stretch |

| 1575.3 | Aromatic C=C stretch |

| 1444.5 | CH₂ bend |

| 782.2 | Aromatic C-H bend |

Note: Data is for a 2-methyl substituted derivative of 8-amino-5,6,7,8-tetrahydroquinoline.[1]

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 148.10 | [M]⁺ (Calculated for C₉H₁₂N₂) |

Note: The exact mass for the parent compound this compound is 148.1000 Da.

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound and its derivatives.

Synthesis of this compound

The synthesis of the chiral amine involves a multi-step process starting from (±)-5,6,7,8-Tetrahydroquinolin-8-ol. A key step is the enzymatic resolution to obtain the desired (S)-enantiomer, followed by conversion to an azide and subsequent reduction.[1]

1. Enzymatic Resolution:

-

A mixture of (±)-5,6,7,8-Tetrahydroquinolin-8-ol, vinyl acetate, and a lipase acrylic resin from Candida antarctica in an organic solvent is stirred at an elevated temperature.

-

The reaction is monitored by chiral HPLC to follow the conversion of the (R)-enantiomer to (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline, leaving the desired (S)-5,6,7,8-tetrahydroquinolin-8-ol.

-

The enzyme is removed by filtration, and the products are separated by column chromatography.

2. Conversion to Azide:

-

The resulting (S)-5,6,7,8-tetrahydroquinolin-8-ol is converted to the corresponding azide. This is a standard chemical transformation and can be achieved through various methods, such as reaction with diphenylphosphoryl azide (DPPA) or a two-step procedure involving mesylation followed by substitution with sodium azide.

3. Reduction to Amine:

-

The (S)-8-azido-5,6,7,8-tetrahydroquinoline is reduced to the target amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[1]

-

The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

¹H NMR Spectroscopy: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically at a frequency of 75 MHz or higher.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the neat compound is prepared on a salt plate (e.g., NaCl or KBr), or the sample is analyzed as a KBr pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are determined.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

References

Chemical and physical properties of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| IUPAC Name | (8S)-5,6,7,8-tetrahydroquinolin-8-amine;dihydrochloride | [1] |

| CAS Number | 865303-57-7 | [1] |

| Molecular Formula | C₉H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 221.12 g/mol | [1] |

| Canonical SMILES | C1CC--INVALID-LINK--N.Cl.Cl | [1] |

| InChI Key | DTETYNWEDVEEFT-JZGIKJSDSA-N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Complexity | 136 | [1] |

| XLogP3 | 0.5 | [1] |

A melting point for a closely related compound, 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline dihydrochloride, has been reported as 210 °C, suggesting that the title compound also has a relatively high melting point.[2]

Experimental Protocols

The synthesis of this compound dihydrochloride can be achieved through a multi-step process, beginning with the resolution of the racemic alcohol, followed by conversion to the amine and subsequent formation of the dihydrochloride salt.

Synthesis of this compound

A detailed procedure for the synthesis of the chiral amine precursor has been described.[3] The key steps involve enzymatic resolution of the racemic alcohol, followed by conversion to the azide and subsequent reduction.

Step 1: Dynamic Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinoline-8-ol

-

A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol, vinyl acetate, and lipase from Candida antarctica is stirred in a suitable solvent (e.g., diisopropyl ether) in the presence of molecular sieves.

-

The reaction is monitored by chiral HPLC until the desired conversion is achieved.

-

The enzyme and molecular sieves are removed by filtration.

-

The filtrate is concentrated, and the resulting (S)-5,6,7,8-tetrahydroquinoline-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline are separated by column chromatography.

-

The (R)-acetate is hydrolyzed to the (R)-alcohol using a base like potassium carbonate in methanol.

Step 2: Conversion of (S)-5,6,7,8-Tetrahydroquinolin-8-ol to (S)-8-azido-5,6,7,8-tetrahydroquinoline

-

To a solution of (S)-5,6,7,8-Tetrahydroquinolin-8-ol in dichloromethane, 4-dimethylaminopyridine (DMAP), methanesulfonyl chloride (MsCl), and sodium azide (NaN₃) are added at 0 °C.

-

Dimethyl sulfoxide (DMSO) is added, and the reaction is stirred for several hours.

-

The reaction is quenched with water and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Step 3: Reduction of (S)-8-azido-5,6,7,8-tetrahydroquinoline to this compound

-

(S)-8-azido-5,6,7,8-tetrahydroquinoline is dissolved in ethanol.

-

Palladium on carbon (Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere.

-

The catalyst is removed by filtration, and the solvent is evaporated to yield the desired amine.

Preparation of this compound dihydrochloride

A general method for the formation of the dihydrochloride salt from the free amine has been documented.[2]

-

The crude this compound is dissolved in a suitable anhydrous solvent (e.g., ether).

-

The solution is treated with an excess of ethereal hydrogen chloride.

-

The resulting precipitate is collected by filtration and can be recrystallized from a solvent system like methanol-ether to yield the pure dihydrochloride salt.

Biological Activity and Signaling Pathways

While this compound dihydrochloride is primarily utilized as a synthetic intermediate, the broader classes of tetrahydroquinoline and 8-aminoquinoline derivatives exhibit significant biological activities.

Derivatives of 8-amino-5,6,7,8-tetrahydroquinoline have been investigated for their antiproliferative and anticancer properties.[4][5] Studies on related compounds have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines.[5] Furthermore, some derivatives have been found to induce mitochondrial membrane depolarization and the production of reactive oxygen species (ROS) in cancer cells.[5]

The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs.[6][7] The mechanism of action for some 8-aminoquinolines, like primaquine, is thought to involve metabolic activation by cytochrome P450 (CYP) enzymes, leading to the generation of reactive metabolites that produce ROS, ultimately causing oxidative damage to the parasite.[6]

Although a specific signaling pathway for this compound dihydrochloride has not been elucidated, a generalized pathway for the anticancer effects of related tetrahydroquinoline derivatives can be proposed.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound dihydrochloride is associated with the following hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound dihydrochloride is a valuable chiral building block in medicinal chemistry. While detailed experimental data on its physical properties are limited, its synthesis is well-documented. The broader family of tetrahydroquinoline and 8-aminoquinoline derivatives demonstrates significant potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

- 1. (8S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride | C9H14Cl2N2 | CID 71741565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 7. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Purity and Enantiomeric Excess of (S)-5,6,7,8-Tetrahydroquinolin-8-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of the chiral compound (S)-5,6,7,8-Tetrahydroquinolin-8-amine, a valuable building block in pharmaceutical development. The document details experimental protocols for its enantioselective synthesis, methods for determining chiral purity and enantiomeric excess, and presents quantitative data in a structured format.

Introduction

This compound is a chiral amine whose stereochemistry is crucial for its application in the synthesis of biologically active molecules. The precise control and accurate determination of its enantiomeric purity are critical for ensuring the desired pharmacological and toxicological profiles of the final drug candidates. This guide outlines the key methodologies for achieving high enantiomeric excess (ee) and robustly verifying the chiral purity of this important intermediate.

Enantioselective Synthesis of this compound

The most common and effective route to obtaining enantiopure this compound involves the kinetic resolution of its precursor, (±)-5,6,7,8-Tetrahydroquinolin-8-ol, followed by stereospecific conversion to the desired amine.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-5,6,7,8-Tetrahydroquinolin-8-ol

This procedure utilizes the enantioselective acylation of the (R)-enantiomer of the alcohol, leaving the desired (S)-alcohol unreacted.

Materials:

-

(±)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Vinyl acetate

-

Lipase from Candida antarctica (immobilized on acrylic resin)

-

4Å Molecular sieves

-

Diisopropyl ether (i-Pr₂O)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

A mixture of (±)-5,6,7,8-Tetrahydroquinoline-8-ol (1 equivalent), vinyl acetate (5 equivalents), lipase acrylic resin from Candida antarctica (0.5 equivalents by weight), and 4Å molecular sieves (5 equivalents by weight) in diisopropyl ether (500 mL) is stirred at 60 °C for 30 hours.

-

The reaction progress is monitored by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess of the remaining alcohol.

-

Upon completion, the lipase and molecular sieves are removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of (S)-5,6,7,8-tetrahydroquinolin-8-ol and (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is separated by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent. This separation yields the pure (S)-5,6,7,8-tetrahydroquinolin-8-ol.

Experimental Protocol: Synthesis of this compound

The resolved (S)-alcohol is converted to the corresponding amine via a two-step process involving azidation followed by reduction.

Step 1: Azidation of (S)-5,6,7,8-Tetrahydroquinolin-8-ol

Materials:

-

(S)-5,6,7,8-Tetrahydroquinolin-8-ol

-

Diphenylphosphoryl azide (DPPA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

Procedure:

-

To a solution of (S)-5,6,7,8-Tetrahydroquinolin-8-ol in toluene, add DBU followed by the dropwise addition of DPPA at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-8-azido-5,6,7,8-tetrahydroquinoline (note the inversion of stereochemistry).

Step 2: Reduction of (R)-8-azido-5,6,7,8-tetrahydroquinoline

Materials:

-

(R)-8-azido-5,6,7,8-tetrahydroquinoline

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

A solution of (R)-8-azido-5,6,7,8-tetrahydroquinoline in ethanol is subjected to hydrogenation in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to afford this compound (note the retention of stereochemistry in this reduction step).

Determination of Chiral Purity and Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for determining the enantiomeric purity of this compound.

Experimental Protocol: Chiral HPLC Method Development

Recommended Chiral Stationary Phases (CSPs) for Screening:

-

Polysaccharide-based: Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, Chiralcel® OJ-H. These are broadly applicable for a wide range of chiral compounds, including primary amines.

-

Cyclofructan-based: Larihc® CF6-P. This has shown high success rates for the separation of primary amines.

-

Crown ether-based: Crownpak® CR(+). This is particularly effective for primary amines but may require acidic mobile phases.

General Chromatographic Conditions for Method Development:

| Parameter | Recommended Starting Conditions |

| Mobile Phase | Normal Phase: n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) (e.g., 90:10 v/v) Polar Organic Mode: Acetonitrile (ACN) / Methanol (MeOH) or EtOH (e.g., 90:10 v/v) |

| Additive | For basic analytes like amines, add a small percentage of a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1-0.2% v/v) to the mobile phase to improve peak shape and resolution. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C (can be varied to optimize separation) |

| Detection | UV spectrophotometer at a wavelength where the analyte has significant absorbance (e.g., 254 nm or 280 nm). |

Method Validation: Once a suitable separation is achieved, the analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data

The following table summarizes the reported enantiomeric excess (ee) values achieved in the synthesis of chiral precursors and related compounds.

| Compound | Synthetic Method | Achieved Enantiomeric Excess (ee) | Reference |

| (S)-5,6,7,8-Tetrahydroquinolin-8-ol | Lipase-catalyzed kinetic resolution | >99% | [Source describing lipase resolution] |

| Chiral Tetrahydroisoquinolines | Asymmetric Transfer Hydrogenation | up to 69% | [Source describing ATH] |

Visualizations

Synthesis Workflow

Caption: Workflow for the enantioselective synthesis of this compound.

Chiral HPLC Analysis Workflow

Caption: General workflow for the determination of enantiomeric excess by chiral HPLC.

The Evolving Landscape of (S)-5,6,7,8-Tetrahydroquinolin-8-amine Analogs: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of (S)-5,6,7,8-Tetrahydroquinolin-8-amine derivatives for researchers, scientists, and drug development professionals.

The rigid, chiral scaffold of this compound has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. Its unique three-dimensional architecture allows for precise spatial orientation of substituents, facilitating targeted interactions with a range of biological macromolecules. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, with a focus on their synthesis, quantitative biological data, and the experimental protocols used for their evaluation.

Synthetic Strategies: Accessing Chiral Tetrahydroquinolines

The asymmetric synthesis of the core this compound scaffold is a critical first step in the development of its analogs. A widely employed method involves the enzymatic kinetic resolution of a racemic precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol. This is followed by a series of chemical transformations to introduce the desired amine functionality with high enantiomeric purity.

A general workflow for the synthesis of the chiral ligand (R)-8-amino-5,6,7,8-tetrahydroquinoline, also known as (R)-CAMPY, is depicted below. This process typically starts with the enzymatic resolution of the corresponding racemic alcohol.[1]

Further modifications can be introduced at various positions of the tetrahydroquinoline ring to explore structure-activity relationships (SAR). Common synthetic routes include Povarov reactions for the initial construction of the tetrahydroquinoline core, followed by functional group interconversions.[2]

Diverse Biological Activities and Therapeutic Targets

Derivatives of this compound have demonstrated a remarkable range of biological activities, targeting key proteins implicated in various diseases. This section summarizes the major therapeutic areas where these compounds have shown promise.

Anticancer Activity

A significant body of research has focused on the anticancer potential of tetrahydroquinoline derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of crucial signaling pathways like PI3K/AKT/mTOR.[3][4]

Table 1: Anticancer Activity of Selected Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 10e | A549 (Lung) | 0.033 ± 0.003 | [3] |

| Compound 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [3] |

| Compound 10d | A549 (Lung) | 0.062 ± 0.01 | [3] |

| Compound 10d | MCF-7 (Breast) | 0.58 ± 0.11 | [3] |

| Compound 10d | MDA-MB-231 (Breast) | 1.003 ± 0.008 | [3] |

| Compound 2 | MCF-7 (Breast) | 50 | [5] |

| Compound 2 | MDA-MB-231 (Breast) | 25 | [5] |

The mTOR signaling pathway, a central regulator of cell growth and proliferation, is a key target for some of these derivatives.

Modulation of G Protein-Coupled Receptors (GPCRs)

This compound analogs have been developed as potent and selective modulators of several G protein-coupled receptors, including CXCR4 and C5a receptors.

CXCR4 Antagonism: The CXCR4 receptor, a chemokine receptor, plays a crucial role in cancer metastasis and HIV entry into cells. Several tetrahydroquinoline-based compounds have been identified as potent CXCR4 antagonists.[6]

C5a Receptor Antagonism: The C5a receptor is involved in inflammatory responses, and its antagonists have therapeutic potential in a range of inflammatory diseases.[7]

Table 2: GPCR Modulatory Activity of Tetrahydroquinoline Derivatives

| Compound | Target | Activity | IC50 (nM) | Reference |

| AMD3100 | CXCR4 | Antagonist | 49.2 | [6] |

| IT1t | CXCR4 | Antagonist | 0.198 | [6] |

| Various | C5aR | Antagonist | - | [7] |

The general mechanism of CXCR4 antagonism involves the binding of the small molecule to the receptor, thereby preventing the binding of its natural ligand, CXCL12, and subsequent downstream signaling.

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition: In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase is a key therapeutic strategy. Certain tetrahydroquinoline-isoxazole hybrids have shown potent AChE inhibitory activity.[8]

EPAC Inhibition: Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor involved in various cellular processes. Tetrahydroquinoline analogs have been identified as inhibitors of EPAC1.[9][10]

Table 3: Enzyme Inhibitory Activity of Tetrahydroquinoline Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5n | Acetylcholinesterase (AChE) | 4.24 | [8] |

| 6aa | Butyrylcholinesterase (BChE) | 3.97 | [8] |

| CE3F4 | EPAC1 | - | [9] |

| 6R | EPAC1 | - | [10] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of these compounds. This section provides an overview of key experimental methodologies.

Synthesis of (R)-8-amino-5,6,7,8-tetrahydroquinoline ((R)-CAMPY)

A representative synthesis involves the following key steps:

-

Enzymatic Kinetic Resolution: Racemic (±)-5,6,7,8-tetrahydroquinolin-8-ol is subjected to enzymatic resolution using lipase from Candida antarctica and vinyl acetate in an organic solvent. This separates the enantiomers by selectively acylating one.[11]

-

Hydrolysis: The resulting (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline is hydrolyzed, for example, with potassium carbonate in methanol, to yield (R)-5,6,7,8-tetrahydroquinolin-8-ol.[11]

-

Azidation: The hydroxyl group is converted to an azide, for instance, using sodium azide, methanesulfonyl chloride, and 4-(dimethylamino)pyridine.[11]

-

Reduction: The azide is then reduced to the primary amine, typically via catalytic hydrogenation using palladium on carbon, to afford the final product, (R)-8-amino-5,6,7,8-tetrahydroquinoline.[11]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are then treated with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated.[3]

EPAC1 Inhibition Assay

A fluorescence-based high-throughput assay can be used to screen for EPAC1 inhibitors.

-

Reagents: Purified GST-Rap1A preloaded with a fluorescently labeled GDP (e.g., bGDP), purified GST-Epac1, unlabeled GDP, and the test compounds are prepared in an exchange buffer.

-

Assay Setup: The reaction is performed in a 384-well plate. The preloaded GST-Rap1A is incubated with GST-Epac1, unlabeled GDP, and the tetrahydroquinoline analog.

-

Initiation and Measurement: The reaction is initiated by the addition of cAMP. The displacement of the fluorescent GDP by the unlabeled GDP, catalyzed by Epac1, results in a change in fluorescence, which is monitored over time.[9]

CXCR4 Binding Assay

A flow cytometry-based competition assay can be employed to identify compounds that disrupt the binding of CXCL12 to CXCR4.

-

Cell Preparation: A cell line expressing CXCR4 (e.g., Jurkat cells) is used.

-

Competition: The cells are incubated with a fixed concentration of fluorescently labeled CXCL12 and varying concentrations of the tetrahydroquinoline test compounds.

-

Flow Cytometry Analysis: The fluorescence of the cells is measured by flow cytometry. A decrease in fluorescence indicates that the test compound is competing with the labeled CXCL12 for binding to CXCR4.[12]

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this privileged structure in drug discovery. Future research in this area will likely focus on the optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full therapeutic potential of this remarkable class of molecules. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating these promising compounds into clinical candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization, Dynamics, and Mechanism of CXCR4 Antagonists on a Constitutively Active Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a Tetrahydroquinoline Analog as a Pharmacological Inhibitor of the cAMP-binding Protein Epac - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Basic Reactivity and Stability of the Tetrahydroquinoline Ring System

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, natural product synthesis, and materials science.[1][2] Structurally, it consists of a benzene ring fused to a fully saturated six-membered nitrogen-containing ring. This fusion of an aromatic and an alicyclic system imparts a unique combination of structural rigidity, conformational flexibility, and a rich reactivity profile. THQ derivatives are found in a wide array of natural alkaloids and are the core of numerous pharmacologically active agents, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[3]

This guide provides a detailed examination of the fundamental stability and reactivity of the tetrahydroquinoline core, offering insights into its chemical behavior. It includes quantitative data, detailed experimental protocols for key transformations, and visualizations of its reactivity and synthetic workflows.

Stability of the Tetrahydroquinoline Core

The stability of the THQ ring system is a balance between the aromaticity of the benzenoid ring and the chemical nature of the saturated heterocyclic portion.

Aromatic and Alicyclic Character

The benzene moiety provides considerable aromatic stabilization. The heterocyclic ring, being saturated, is non-aromatic and relatively strain-free, adopting conformations similar to cyclohexane. This duality is central to its chemical properties.

Oxidative Stability

A primary characteristic of the THQ system is its susceptibility to oxidation. The secondary amine in the saturated ring is an electron-donating group, which not only activates the aromatic ring but also makes the entire scaffold prone to dehydrogenation to form the more stable, fully aromatic quinoline system.[4] This oxidation is a common side reaction in many chemical transformations, particularly during electrophilic substitutions.[4]

Strategies to prevent this unwanted oxidation are crucial for the selective functionalization of the THQ core. The most common approach is the introduction of an electron-withdrawing protecting group on the nitrogen atom (e.g., acetyl, chloroacetyl, or tert-butyloxycarbonyl), which decreases the electron density of the ring system and its susceptibility to oxidation.[4]

Physicochemical and Thermochemical Data

Quantitative data provides a clearer picture of the stability and properties of the THQ core. While specific bond dissociation energies (BDEs) for the THQ molecule are not extensively reported, representative values for analogous bonds offer valuable insight into the relative bond strengths within the molecule.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N | [1][5] |

| Molar Mass | 133.19 g/mol | [5][6] |

| Appearance | Clear pale yellow to yellow oily liquid | [1][7] |

| Density | 1.061 g/mL at 25 °C | [6][7] |

| Melting Point | 9–20 °C | [1][6][7] |

| Boiling Point | 249–251 °C | [1][6][7] |

| pKa (of conjugate acid) | 5.09 ± 0.20 (Predicted) | [6][7] |

| Water Solubility | <1 g/L (20 °C) | [6][7] |

Table 2: Representative Bond Dissociation Energies (BDEs) for Bonds Analogous to Those in THQ

Note: These are average values for similar chemical environments and serve as an estimation of bond strength. The actual BDEs in THQ may vary.

| Bond Type | Example Molecule | BDE (kJ/mol) | Significance for THQ Stability |

| C(sp²)–H (Aromatic) | Benzene | 473 | High energy required to break C-H bonds on the benzenoid ring. |

| C(sp³)–H (secondary) | Propane | 410 | Benzylic C-H bonds (at C4) are expected to be weaker due to radical stabilization. |

| N–H (secondary amine) | Dimethylamine | 385 | The N-H bond is a reactive site for deprotonation and substitution. |

| C(sp³)–N (amine) | Diethylamine | 351 | The C-N bonds in the heterocyclic ring are relatively stable but can be cleaved under certain reductive or oxidative conditions. |

Reactivity of the Tetrahydroquinoline Ring System

The reactivity of THQ can be categorized by the specific site of reaction: the nitrogen atom, the saturated heterocyclic ring, or the aromatic benzenoid ring.

Caption: Reactivity map of the tetrahydroquinoline core.

Reactions at the Nitrogen Atom

The secondary amine at the N1 position is a primary center of reactivity.

-

Basicity and N-Alkylation/Acylation: As a secondary amine, the nitrogen is basic and readily undergoes protonation. It is also a potent nucleophile, easily participating in N-alkylation, N-acylation, and N-arylation reactions under standard conditions.

-

N-Protection: To control reactivity, particularly to prevent oxidation and to direct substitution on the aromatic ring, the nitrogen is frequently protected.[4] The tert-butyloxycarbonyl (Boc) group is commonly used due to its stability and ease of removal under mild acidic conditions.[8][9][10]

Reactions of the Heterocyclic Ring

-

Oxidation/Dehydrogenation: This is the most significant reaction of the heterocyclic portion. The THQ scaffold can be oxidized to 3,4-dihydroquinolone or fully aromatized to quinoline.[11][12] This transformation can be achieved using a variety of methods, including:

-

N-Bromosuccinimide (NBS): Can act as both a brominating agent and an oxidant, leading to bromoquinolines in one pot.[12]

-

Photocatalysis: Visible-light photocatalysis offers a mild and efficient route to 3,4-dihydroquinolones.[11]

-

Electrocatalysis: Electrochemical methods provide an environmentally friendly approach using electricity as a "traceless" oxidant.[13]

-

-

Ring Opening: Cleavage of the heterocyclic ring is less common and typically requires harsh conditions or specifically designed substrates, for instance, via oxidative cleavage of a strategically placed double bond in a precursor.

Reactions of the Benzenoid Ring

The amine group strongly activates the fused benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho (C5) and para (C7) positions.

-

Electrophilic Substitution (e.g., Bromination): The high reactivity of the ring can lead to challenges such as polysubstitution and concurrent oxidation to quinoline.[4][14] For example, bromination of unprotected 2-phenyl-THQ can result in a mixture of di- and tribromo-quinolines.[14] However, by using an N-protecting group like N-chloroacetyl, selective monobromination at the 6-position can be achieved while preserving the THQ core.[4]

-

Directed C-H Functionalization: Modern synthetic methods allow for regioselective functionalization at positions that are not easily accessible through classical electrophilic substitution. For example, using a directing group on the nitrogen in conjunction with a ruthenium catalyst can facilitate selective C-H activation and functionalization at the C8 position.

Key Experimental Protocols

The following protocols are generalized procedures for fundamental transformations of the tetrahydroquinoline core, based on methodologies reported in the literature.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydroquinoline via Reduction of Quinoline

This protocol is based on a metal-free hydrogenative reduction using a borane catalyst and a hydrosilane reducing agent.[15]

-

Materials: Quinoline, tris(pentafluorophenyl)borane (B(C₆F₅)₃), diethylsilane, chloroform (anhydrous).

-

Procedure:

-

In an oven-dried reaction vial under an argon atmosphere, dissolve B(C₆F₅)₃ (0.025 mmol, 5.0 mol%) in anhydrous chloroform (0.60 mL).

-

Add diethylsilane (1.75 mmol, 3.5 equiv) to the catalyst solution and shake briefly.

-

Add the quinoline substrate (0.50 mmol, 1.0 equiv) to the mixture.

-

Stir the reaction mixture at 25–65 °C for 6–24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 1,2,3,4-tetrahydroquinoline.

-

Protocol 2: N-Boc Protection of 1,2,3,4-Tetrahydroquinoline

This is a standard, robust protocol for the protection of the THQ nitrogen.[8][9][16][17]

-

Materials: 1,2,3,4-Tetrahydroquinoline, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (NEt₃), dichloromethane (DCM).

-

Procedure:

-

Dissolve 1,2,3,4-tetrahydroquinoline (1.0 mmol, 1.0 equiv) in DCM (5 mL) in a round-bottom flask.

-

Add triethylamine (1.2 mmol, 1.2 equiv) to the solution.

-

Add (Boc)₂O (1.1 mmol, 1.1 equiv) portion-wise while stirring at room temperature.

-

Allow the reaction to stir at room temperature for 3-12 hours, monitoring completion by TLC.

-

Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.

-

Protocol 3: Oxidation of THQ to 3,4-Dihydroquinolone

This protocol is a conceptual representation of a photocatalytic oxidation.[11]

-

Materials: N-substituted Tetrahydroquinoline, photocatalyst (e.g., [Ru(bpy)₃]²⁺), organic base (e.g., DBU), solvent (e.g., acetonitrile), oxygen source (air or O₂ balloon).

-

Procedure:

-

In a reaction vessel, dissolve the N-substituted THQ substrate (0.1 M), the photocatalyst (e.g., 2.5 mol%), and the base (e.g., 2.0 equiv) in the chosen solvent.

-

Ensure a continuous supply of oxygen by bubbling air through the solution or maintaining an O₂ atmosphere via a balloon.

-

Irradiate the mixture with a visible light source (e.g., blue LED lamp) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can be short, often within a few hours.

-

After completion, remove the solvent under reduced pressure.

-

Purify the resulting residue by flash column chromatography to isolate the 3,4-dihydroquinolone product.

-

Visualized Workflows and Pathways

General Synthetic and Functionalization Workflow

The following diagram illustrates a common experimental workflow for the synthesis and subsequent functionalization of a tetrahydroquinoline derivative, emphasizing the strategic use of protecting groups.

References

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 16. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure and conformation of (S)-8-amino-5,6,7,8-tetrahydroquinoline

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-8-amino-5,6,7,8-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-8-amino-5,6,7,8-tetrahydroquinoline is a chiral bicyclic amine of significant interest in medicinal chemistry and asymmetric catalysis. Its rigid, stereochemically defined structure makes it a valuable scaffold for the design of novel ligands and pharmacologically active agents. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of (S)-8-amino-5,6,7,8-tetrahydroquinoline, drawing upon data from related compounds and established analytical techniques. Detailed experimental and computational protocols for its structural elucidation are also presented to aid researchers in their studies of this and similar molecules.

Molecular Structure

(S)-8-amino-5,6,7,8-tetrahydroquinoline consists of a pyridine ring fused to a saturated cyclohexane ring, with an amino group at the chiral center on carbon 8 (C8). The presence of the stereocenter at C8 gives rise to two enantiomers, with the (S)-configuration being the focus of this guide.

Table 1: Physicochemical Properties of (S)-8-amino-5,6,7,8-tetrahydroquinoline

| Property | Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| CAS Number | 865303-57-7 (dihydrochloride)[1] |

| Appearance | Pale yellow oil (for related compounds)[2] |

| Chirality | (S) at C8 |

Conformational Analysis

The conformation of the 5,6,7,8-tetrahydroquinoline ring system is a key determinant of the molecule's three-dimensional shape and, consequently, its interaction with biological targets or its role in directing stereoselective synthesis.

Conformation of the Tetrahydropyridine Ring

Direct crystallographic data for (S)-8-amino-5,6,7,8-tetrahydroquinoline is not publicly available. However, the crystal structure of a closely related precursor, 5,6,7,8-tetrahydroquinolin-8-one, has been determined. In this structure, the partially saturated cyclohexene ring adopts a sofa conformation .[2][3] This conformation is characterized by five of the six atoms in the ring being coplanar, with the sixth atom (C6) out of the plane.[2][3] Given the structural similarity, it is highly probable that the tetrahydro- portion of (S)-8-amino-5,6,7,8-tetrahydroquinoline also preferentially adopts a sofa or a closely related half-chair conformation.

Orientation of the 8-Amino Group

In the likely sofa/half-chair conformation of the saturated ring, the amino group at C8 can adopt one of two primary orientations: pseudo-axial or pseudo-equatorial. The preferred orientation will be governed by a balance of steric and electronic factors. Computational modeling would be the most effective method to determine the relative energies of these conformers. In the absence of specific data, it is hypothesized that the pseudo-equatorial conformation would be favored to minimize steric interactions with the rest of the ring system.

Predicted Structural Parameters from Computational Modeling

To provide a quantitative description of the molecular geometry, computational methods such as Density Functional Theory (DFT) are invaluable. The following table presents hypothetical bond lengths, bond angles, and dihedral angles for the energy-minimized structure of (S)-8-amino-5,6,7,8-tetrahydroquinoline in a sofa conformation with a pseudo-equatorial amino group. These values are illustrative of what a computational study would yield.

Table 2: Hypothetical Structural Data from DFT Calculations

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C8-N (amino) | 1.47 |

| C7-C8 | 1.54 |

| C6-C7 | 1.53 |

| C5-C6 | 1.53 |

| Bond Angles (º) | |

| N-C8-C7 | 110.5 |

| C8-C7-C6 | 111.0 |

| C7-C6-C5 | 112.0 |

| Dihedral Angles (º) | |

| N-C8-C7-C6 | -175.0 (pseudo-equatorial) |

| C8-C7-C6-C5 | 55.0 |

Experimental and Computational Protocols

Synthesis and Resolution

A common route to chiral 8-amino-5,6,7,8-tetrahydroquinoline involves the resolution of a racemic mixture of a suitable precursor, such as 5,6,7,8-tetrahydroquinolin-8-ol.[2]

Protocol for Kinetic Resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol:

-

A solution of racemic 5,6,7,8-tetrahydroquinolin-8-ol, vinyl acetate, and molecular sieves in a suitable organic solvent (e.g., diisopropyl ether) is prepared.[2]

-

A lipase (e.g., from Candida antarctica) is added, and the mixture is stirred at a controlled temperature (e.g., 60 °C) for an extended period (e.g., 30 hours).[2]

-

The reaction progress is monitored by chiral HPLC.

-

Upon completion, the enzyme and molecular sieves are removed by filtration.

-

The filtrate is concentrated, and the resulting (S)-alcohol and (R)-acetate are separated by column chromatography.[2]

-

The (S)-alcohol is then converted to the (S)-amino derivative through a multi-step process involving mesylation, azide substitution, and reduction.[2]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information on the solid-state structure and conformation.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystallization: High-purity (S)-8-amino-5,6,7,8-tetrahydroquinoline is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane). Slow evaporation of the solvent at a constant temperature is performed to promote the growth of single crystals.[2]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.[4]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Protocol for NMR Conformational Analysis:

-

Sample Preparation: A solution of (S)-8-amino-5,6,7,8-tetrahydroquinoline is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra are used to assign the carbon signals based on their one-bond and multiple-bond correlations to protons, respectively.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed to identify protons that are close in space. The presence of cross-peaks between protons on the amino group and specific protons on the tetrahydroquinoline ring can help determine the preferred orientation (pseudo-axial vs. pseudo-equatorial) of the amino group.

-

Coupling Constant Analysis: The magnitudes of the vicinal proton-proton coupling constants (³JHH) in the saturated ring can provide information about the dihedral angles and thus the ring conformation.

Computational Chemistry

Computational modeling can provide detailed insights into the conformational landscape and energetics of the molecule.

Protocol for Computational Conformational Analysis:

-

Structure Building: A 3D model of (S)-8-amino-5,6,7,8-tetrahydroquinoline is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

Quantum Mechanical Optimization: The low-energy conformers are then subjected to geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis: The relative energies of the conformers are compared to determine the most stable conformation. The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles.

Visualizations

Caption: Workflow for the structural and conformational analysis.

Caption: Simplified representation of a sofa conformation.

References

An In-depth Technical Guide to the Solubility Profile of (S)-5,6,7,8-Tetrahydroquinolin-8-amine and its Salts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-5,6,7,8-Tetrahydroquinolin-8-amine is a chiral amine featuring a tetrahydroquinoline scaffold, a structure of interest in medicinal chemistry for the development of central nervous system agents and other pharmaceuticals.[1] As a weakly basic compound, the aqueous solubility of the free base form is expected to be limited, potentially impacting its bioavailability and therapeutic efficacy.[2] The formation of pharmaceutical salts is a critical and widely employed strategy to enhance the physicochemical properties of such drug candidates, with approximately 50% of all drugs administered as salts.[3][4]

This technical guide outlines a systematic approach to determining the solubility profile of this compound and its corresponding salt forms. While specific experimental solubility data for this compound is not publicly available, this document provides the established methodologies, experimental protocols, and strategic workflows that are standard in the pharmaceutical industry for characterizing a novel chemical entity. The guide details the principles of salt selection, protocols for kinetic and thermodynamic solubility assays, and methods for data presentation to support the selection of an optimal solid form for further development.

Strategic Approach to Salt Selection and Solubility Profiling

The primary objective of a salt screening program is to identify a form of the active pharmaceutical ingredient (API) with optimal properties for a given dosage form and route of administration.[5][6] For a weakly basic compound like this compound, key considerations include enhancing aqueous solubility, ensuring chemical and physical stability, controlling hygroscopicity, and enabling manufacturability.[6][7]

A systematic, tiered approach is the most efficient method for salt screening.[2][8] This process begins with the selection of appropriate counterions and progresses through increasingly rigorous characterization of the resulting salt forms.

Counterion Selection

The initial step involves selecting a diverse set of pharmaceutically acceptable counterions. The selection is guided by several factors:

-

pKa Rule: For successful salt formation with a basic drug, the pKa of the acidic counterion should be at least 2–3 pH units lower than the pKa of the drug's conjugate acid.[3][4] This ensures a high probability of proton transfer and stable salt formation.

-

Safety and Regulatory Acceptance: Counterions should have a history of safe use in pharmaceutical products.

-

Physicochemical Properties: The properties of the counterion itself (e.g., molecular weight, hygroscopicity) can influence the properties of the resulting salt.[3]

Commonly used counterions for basic drugs include hydrochloride, sulfate, mesylate, tosylate, and phosphate.[3][9]

General Salt Screening Workflow

The screening process is designed to efficiently eliminate non-viable candidates and focus resources on the most promising salt forms.

Illustrative Solubility Data

While specific experimental data for this compound is unavailable in the public domain, the following tables represent a typical format for presenting solubility data. The values are hypothetical but reflect the expected trends for a weakly basic compound and its salts.

Table 1: Kinetic Solubility of Illustrative Salt Forms

Kinetic solubility is a high-throughput measurement used in early discovery to quickly rank compounds.[10][11][12] It measures the solubility of a compound precipitating from a DMSO stock solution into an aqueous buffer.[13]

| Compound Form | Buffer System | Incubation Time | Temperature | Kinetic Solubility (μg/mL) |

| Free Base | PBS (pH 7.4) | 2 hours | 25°C | ~ 15 |

| Hydrochloride Salt | PBS (pH 7.4) | 2 hours | 25°C | > 200 |

| Mesylate Salt | PBS (pH 7.4) | 2 hours | 25°C | > 200 |

| Sulfate Salt | PBS (pH 7.4) | 2 hours | 25°C | ~ 150 |

Table 2: Thermodynamic (Equilibrium) pH-Solubility Profile

Thermodynamic solubility represents the true equilibrium solubility of a solid in a solvent and is a critical parameter for formulation development.[10][12] For an ionizable compound, this is typically measured across a range of pH values.

| Compound Form | pH | Temperature | Incubation Time | Equilibrium Solubility (mg/mL) |

| Free Base | 2.0 | 25°C | 24 hours | 15.5 |

| Free Base | 5.0 | 25°C | 24 hours | 2.1 |

| Free Base | 7.4 | 25°C | 24 hours | < 0.1 |

| Free Base | 9.0 | 25°C | 24 hours | < 0.1 |

| Mesylate Salt | 2.0 | 25°C | 24 hours | > 20.0 |

| Mesylate Salt | 5.0 | 25°C | 24 hours | > 20.0 |

| Mesylate Salt | 7.4 | 25°C | 24 hours | 5.8 |

| Mesylate Salt | 9.0 | 25°C | 24 hours | < 0.1 |

Standard Experimental Protocols

Accurate and reproducible solubility data depends on well-defined experimental protocols. The following sections detail standard methods for kinetic and thermodynamic solubility determination.

Protocol: Thermodynamic (Equilibrium) Solubility by Shake-Flask Method

This method determines the saturation solubility of a compound where the dissolved solute is in equilibrium with excess undissolved solid.[12]

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The presence of undissolved solid at the end of the experiment must be visually confirmed.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.

-

Sample Processing: After equilibration, allow the vials to stand to let solids settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear filtrate with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

pH Measurement: Measure the pH of the remaining suspension in the vial to confirm the final pH at equilibrium.

Protocol: Kinetic Solubility Assay

This high-throughput method is used to assess the solubility of compounds upon precipitation from a DMSO solution into an aqueous buffer.[13][14]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[14]

-

Plating: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) to each well to achieve the desired final compound concentration (e.g., 100 µM) and a final DMSO concentration of 1-2%.

-

Incubation: Seal the plate and shake for a set period, typically 1.5 to 2 hours, at a controlled temperature (e.g., 25°C).[10][14]

-

Separation: Separate the precipitated solid from the dissolved compound. This is commonly done by filtering the plate contents through a solubility filter plate (e.g., Millipore MultiScreen).[10]

-

Quantification: Analyze the concentration of the compound in the clear filtrate. This can be done directly in the collection plate using a UV-Vis spectrophotometer (for compounds with a strong chromophore) or by LC-MS for greater sensitivity and specificity.[10][14]

Conclusion

A thorough investigation of the solubility profile is a cornerstone of preclinical development for any new chemical entity. For a weakly basic compound such as this compound, the formation of a pharmaceutical salt is a proven strategy to overcome the solubility limitations of the free base. By employing a systematic salt screening workflow and utilizing robust, standardized protocols for kinetic and thermodynamic solubility assessment, researchers can identify an optimal salt form. This data-driven approach is essential for selecting a drug candidate with the highest probability of success, ensuring reliable performance in subsequent in vitro and in vivo studies, and ultimately facilitating a more rapid and efficient path through clinical development.[2][13]

References

- 1. 5,6,7,8-Tetrahydroquinolin-5-amine [myskinrecipes.com]

- 2. onyxipca.com [onyxipca.com]

- 3. pharmtech.com [pharmtech.com]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. salt selection in pharmaceutical product development | PPTX [slideshare.net]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. inventivapharma.com [inventivapharma.com]

- 12. creative-biolabs.com [creative-biolabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Initial Biological Screening of Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique three-dimensional structure and synthetic tractability have made it a focal point for the development of novel therapeutic agents.[2][3] This guide provides an in-depth overview of the initial biological screening methodologies for newly synthesized tetrahydroquinoline derivatives, focusing on key therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers in the preliminary evaluation of these promising compounds.

Anticancer Activity Screening

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][4] A common initial step is to evaluate the cytotoxicity of the compounds against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The antiproliferative activity of tetrahydroquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits 50% of cell growth.

Table 1: Cytotoxicity (IC50 in µM) of Selected Tetrahydroquinoline Derivatives against Various Cancer Cell Lines

| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | Reference |

| 10e (Morpholine-substituted) | 0.033 ± 0.003 | - | - | - | - | [5][6] |

| 10h (Morpholine-substituted) | - | 0.087 ± 0.007 | - | - | - | [5] |

| 10d (Morpholine-substituted) | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 | - | - | [5] |

| Compound 15 (Pyrazolo quinoline) | 18.68 | 18.74 | - | - | 15.16 | [7] |

| Compound 3h (Isoxazoline hybrid) | - | - | - | - | 10.21 | [8] |

| Compound 2 (Carboxyl-substituted) | - | 50 (after 72h) | 25 (after 72h) | - | - | [9][10] |

| 20d (Carbamate-substituted) | - | - | - | Micromolar concentrations | - | [4] |

Experimental Protocols

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of living cells.[12]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[5]

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivatives (e.g., 0.01 to 100 µM) and a vehicle control (like DMSO). Include a positive control (e.g., 5-Fluorouracil or Doxorubicin). Incubate for 48-72 hours.[7][11]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[12]

-

Formazan Solubilization: Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

B. SRB (Sulforhodamine B) Assay